
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine
Overview
Description
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine (C₁₈H₂₂NP, MW 283.35 g/mol) is a chiral bidentate ligand featuring a cyclohexane backbone with a diphenylphosphine group at the 2-position and an amine group at the 1-position . Its rigid cyclohexane scaffold and stereospecific configuration (1R,2R) make it valuable in asymmetric catalysis, particularly in iridium and gold complexes for enantioselective transformations . The compound is commercially available as a solid (95% purity) or as a tetrafluoroborate salt (C₁₈H₂₃BF₄NP, MW 371.16 g/mol), enhancing its stability and solubility in catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.
Phosphination: The key step involves the introduction of the diphenylphosphino group. This is achieved by reacting (1R,2R)-cyclohexane-1,2-diamine with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is primarily involved in the following types of reactions:
Coordination to Metal Centers: The compound acts as a ligand, coordinating to metal centers in transition metal complexes. This is crucial for its role in catalytic processes.
Oxidation: The phosphine group can undergo oxidation to form phosphine oxides.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metals such as palladium, platinum, or rhodium. The reactions are carried out under inert conditions to prevent oxidation.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution Reactions: Various electrophiles can be used, depending on the desired derivative.
Major Products
Metal Complexes: Coordination to metal centers forms various metal-ligand complexes.
Phosphine Oxides: Oxidation of the phosphine group results in phosphine oxides.
Substituted Amines: Substitution reactions yield a range of amine derivatives.
Scientific Research Applications
Asymmetric Catalysis
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine serves as a ligand in numerous catalytic reactions, including:
- Hydrogenation : Facilitates the reduction of alkenes and ketones to their corresponding alkanes and alcohols.
- Hydroformylation : Aids in the conversion of alkenes to aldehydes through the addition of carbon monoxide and hydrogen.
- Cross-Coupling Reactions : Enhances the formation of carbon-carbon bonds in reactions such as Suzuki-Miyaura and Heck coupling.
The compound's chiral environment enhances selectivity in reactions leading to the formation of enantiomerically pure products, making it invaluable in pharmaceutical synthesis.
Coordination Chemistry
The ability of this compound to stabilize metal centers through coordination is significant. Studies have shown that this ligand can form stable complexes with transition metals such as palladium and platinum, which are pivotal for various catalytic processes. The coordination behavior is influenced by the ligand's stereochemistry, affecting the selectivity and efficiency of reactions .
Case Study 1: Anticancer Activity
A study synthesized dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II). The resulting complex was tested for anticancer activity against ovarian cancer xenografts in nude mice. The treatment resulted in a tumor growth suppression rate of over 90% compared to controls .
Case Study 2: Asymmetric Synthesis
In another application, this compound was employed as a ligand in asymmetric synthesis for producing chiral pharmaceuticals. The ligand's high enantioselectivity was demonstrated in a series of reactions yielding products with over 99% enantiomeric excess (ee), showcasing its potential in drug development .
Comparative Data Table
Application Area | Description | Key Benefits |
---|---|---|
Asymmetric Catalysis | Used as a chiral ligand in hydrogenation and cross-coupling reactions | High selectivity and efficiency |
Coordination Chemistry | Forms stable complexes with transition metals | Enhances reactivity and stability |
Anticancer Research | Investigated for its cytotoxic effects against cancer cell lines | Significant tumor growth suppression |
Pharmaceutical Synthesis | Facilitates the synthesis of enantiomerically pure compounds | Critical for drug development |
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine primarily involves its role as a ligand in coordination chemistry. The diphenylphosphino group coordinates to metal centers, forming stable complexes that can facilitate various catalytic processes. The stereochemistry of the compound plays a crucial role in determining the selectivity and efficiency of these catalytic reactions. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Forms: (1S,2S)-2-(Diphenylphosphino)cyclohexanamine
- Structure : The (1S,2S)-enantiomer shares the same functional groups but with inverted stereochemistry.
- Key Differences :
- Catalytic Performance : Enantiomers yield mirror-image products in asymmetric reactions. For example, the (1S,2S) form produces sulfonamide derivatives with opposite stereoselectivity compared to the (1R,2R) variant in gold-catalyzed reactions .
- Synthesis : Both enantiomers are synthesized via similar routes but require distinct chiral precursors or resolution techniques .
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
- Structure : Incorporates a dihydroindenyl group instead of cyclohexane.
- Applications: Used in palladium-catalyzed cross-coupling reactions, where the indenyl backbone improves turnover frequency compared to cyclohexane-based ligands .
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
- Structure : Replaces the diphenylphosphine group with a pyrrolidine ring.
- Key Differences: Donor Properties: Pyrrolidine acts as a stronger σ-donor and weaker π-acceptor than phosphine, favoring different metal centers (e.g., copper over iridium) . Applications: Effective in aminocatalysis and as a precursor for pharmaceutical intermediates like moxifloxacin .
(1R,2R)-2-(Benzyloxy)cyclohexanamine
- Structure : Substitutes diphenylphosphine with a benzyloxy group.
- Key Differences :
Comparative Data Table
Biological Activity
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C18H22NP
- Molecular Weight : 283.36 g/mol
- Melting Point : 43°C to 48°C
- Structure : The compound features a cyclohexane ring with a diphenylphosphino group and an amine functionality, contributing to its unique reactivity and selectivity in various chemical reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on amino acid-based antimicrobial agents highlight the potential of phosphine derivatives as effective inhibitors of bacterial enzymes such as alanine racemase (Alr), which is crucial for bacterial cell wall synthesis . This inhibition can lead to the disruption of bacterial growth, making these compounds promising candidates for developing new antibiotics.
Catalytic Applications in Medicinal Chemistry
The compound has been utilized as a ligand in various catalytic processes, enhancing the enantioselectivity and efficiency of reactions. For example, it has been employed in asymmetric catalysis involving imine-allene annulations, showcasing its ability to facilitate the formation of chiral products with high enantiomeric excess . Such reactions are vital in synthesizing pharmaceuticals where chirality is crucial for biological activity.
Case Studies
-
Synthesis and Antimicrobial Evaluation :
A study synthesized several phosphine derivatives, including this compound, and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as lead compounds in antibiotic development . -
Phosphine Ligands in Catalysis :
In another study, this compound was used as a ligand in palladium-catalyzed reactions. The research demonstrated that the ligand significantly improved reaction yields and selectivity compared to other ligands tested. This highlights its utility in organic synthesis and potential applications in drug discovery .
Comparison of Biological Activity with Other Phosphine Ligands
Compound Name | Antimicrobial Activity | Catalytic Efficiency | Notes |
---|---|---|---|
This compound | High | High | Effective against Gram-negative bacteria |
(S,S)-BINAP | Moderate | Very High | Widely used in asymmetric synthesis |
DPPF (1,1'-bis(diphenylphosphino)ferrocene) | Low | High | Effective for cross-coupling reactions |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine, and how can its purity and stereochemical integrity be verified?
- Answer : The ligand is typically synthesized via stereoselective functionalization of a cyclohexane-1,2-diamine backbone with diphenylphosphine groups. Purification involves column chromatography under inert conditions to prevent oxidation. Purity is verified using P NMR to confirm the absence of oxidized phosphine byproducts (e.g., phosphine oxides). Chiral HPLC or polarimetry can validate stereochemical integrity, while X-ray crystallography provides definitive confirmation of absolute configuration .
Q. What precautions are necessary when handling and storing this compound due to its chemical sensitivity?
- Answer : The compound is air-sensitive due to the phosphine moiety. Storage under argon or nitrogen at –20°C in amber vials is critical to prevent degradation. Handling should occur in gloveboxes or Schlenk lines. Stability tests via periodic H NMR monitoring are recommended to detect decomposition .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence enantioselectivity in asymmetric catalysis?
- Answer : The rigid cyclohexane backbone and chiral centers enforce a specific coordination geometry in metal complexes, directing substrate approach. For example, in ruthenium-catalyzed asymmetric epoxidation, the ligand’s (1R,2R) configuration induces a chiral pocket that biases olefin orientation, achieving >90% enantiomeric excess (ee) in model substrates like styrene derivatives .
Q. What mechanistic insights explain the role of this compound in ruthenium-catalyzed asymmetric epoxidation?
- Answer : The ligand facilitates a six-coordinate Ru(II) complex, where the phosphine groups stabilize the metal center while the amine donors participate in substrate activation. DFT studies suggest that the transition state involves a peroxo intermediate, with the ligand’s stereochemistry dictating the facial selectivity of oxygen transfer to the olefin .
Q. How can researchers address contradictions in reported enantiomeric excess values when using this ligand in different catalytic systems?
- Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or counterion effects). Systematic optimization studies (e.g., Design of Experiments) should isolate variables. For example, replacing BF with BAr counterions in Ru complexes can enhance ee by reducing ion pairing interference .
Q. What advanced spectroscopic or computational methods are recommended to study the coordination geometry of metal complexes derived from this ligand?
- Answer : X-ray absorption spectroscopy (XAS) and single-crystal X-ray diffraction provide structural details of metal-ligand coordination. P NMR coupling constants () reveal bonding dynamics. Computational methods like DFT optimize geometries and predict electronic transitions, aiding in rational ligand design .
Q. What strategies optimize ligand-to-metal ratios in catalytic systems involving this compound to maximize turnover numbers?
- Answer : A 1:1 ligand-to-metal ratio is typically optimal, but excess ligand (1.2–1.5 equiv) can suppress metal aggregation. Kinetic profiling (e.g., reaction progress monitoring via GC/MS) identifies saturation points. For example, in asymmetric hydrogenation, a 1.2:1 ligand/Ru ratio achieved turnover numbers (TON) >1,000 without compromising selectivity .
Q. Tables for Key Data
Properties
IUPAC Name |
(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLZEHZPXYMFE-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457456 | |
Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452304-59-5 | |
Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.